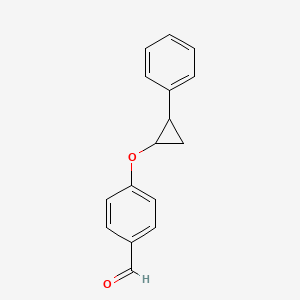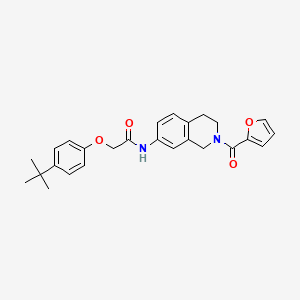
4-(2-Phenylcyclopropoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Phenylcyclopropoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 2-phenylcyclopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylcyclopropoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenylcyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
4-(2-Phenylcyclopropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 4-(2-Phenylcyclopropoxy)benzoic acid.
Reduction: 4-(2-Phenylcyclopropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
4-(2-Phenylcyclopropoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(2-Phenylcyclopropoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which are important in biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox homeostasis and potentially exhibiting antifungal or antibacterial properties .
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the cyclopropoxy group.
4-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the cyclopropoxy group.
2-Phenylcyclopropylamine: Contains the cyclopropyl group but differs in functional groups.
Uniqueness
4-(2-Phenylcyclopropoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and 2-phenylcyclopropoxy moieties, which confer distinct chemical and physical properties.
特性
IUPAC Name |
4-(2-phenylcyclopropyl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-11-12-6-8-14(9-7-12)18-16-10-15(16)13-4-2-1-3-5-13/h1-9,11,15-16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDMJAYTTSOTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1OC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE](/img/structure/B2453778.png)
![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)
![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)
![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)



![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2453791.png)



![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2453796.png)
